molecular formula C15H20Cl2N2O3 B1210650 N-Acetylmelphalan CAS No. 1160-90-3

N-Acetylmelphalan

Cat. No. B1210650
CAS RN: 1160-90-3
M. Wt: 347.2 g/mol
InChI Key: NZEYWBNQKCRBFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Acetylmelphalan, also known as N-Acetylmelphalan, is a useful research compound. Its molecular formula is C15H20Cl2N2O3 and its molecular weight is 347.2 g/mol. The purity is usually 95%.
The exact mass of the compound N-Acetylmelphalan is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 212512. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-Acetylmelphalan suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Acetylmelphalan including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

1160-90-3

Product Name

N-Acetylmelphalan

Molecular Formula

C15H20Cl2N2O3

Molecular Weight

347.2 g/mol

IUPAC Name

2-acetamido-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid

InChI

InChI=1S/C15H20Cl2N2O3/c1-11(20)18-14(15(21)22)10-12-2-4-13(5-3-12)19(8-6-16)9-7-17/h2-5,14H,6-10H2,1H3,(H,18,20)(H,21,22)

InChI Key

NZEYWBNQKCRBFO-UHFFFAOYSA-N

SMILES

CC(=O)NC(CC1=CC=C(C=C1)N(CCCl)CCCl)C(=O)O

Canonical SMILES

CC(=O)NC(CC1=CC=C(C=C1)N(CCCl)CCCl)C(=O)O

Other CAS RN

5786-56-1

synonyms

N-acetylmelphalan
N-acetylmelphalan, (D)-isomer
N-AcMEL

Origin of Product

United States

Synthesis routes and methods

Procedure details

600 mg of melphalan (63) is suspended in 25 ml of water containing 500 mg of sodium carbonate. 10 ml of dioxane is added and 1 ml of acetic anhydride. After stirring at ambient temperature for 1 h citric acid is added and the mixture extracted with ethyl acetate. After washing with water and brine the organic phase is dried (sodium sulfate) and concentrated in vacuum. Removal of all volatiles yields the crude N-acetylmelphalan that is carried on to the next step without further purification.
Quantity
600 mg
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
25 mL
Type
solvent
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Six

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